molecular formula C17H21N5S B13367663 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367663
M. Wt: 327.4 g/mol
InChI Key: SCNCMHZJGWWRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a 3,4-dimethylphenyl group at position 6 and a 1-methyl-3-piperidinyl substituent at position 2. Triazolothiadiazoles are known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, as highlighted in multiple studies .

Properties

Molecular Formula

C17H21N5S

Molecular Weight

327.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5S/c1-11-6-7-13(9-12(11)2)16-20-22-15(18-19-17(22)23-16)14-5-4-8-21(3)10-14/h6-7,9,14H,4-5,8,10H2,1-3H3

InChI Key

SCNCMHZJGWWRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)C)C

Origin of Product

United States

Preparation Methods

Core Heterocyclic Framework Construction

The triazolothiadiazole scaffold is typically synthesized via cyclization reactions. A widely adopted method involves reacting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with carboxylic acids in the presence of phosphorus oxychloride (POCl₃) .

Example Protocol :

  • Starting Materials :
    • 4-Amino-5-(1-methyl-3-piperidinyl)-4H-1,2,4-triazole-3-thiol
    • 3,4-Dimethylbenzoic acid
  • Reaction Conditions :

    • Reflux in excess POCl₃ (5–25 mL) for 3–6 hours.
    • Neutralization with sodium bicarbonate post-reaction.
    • Recrystallization from ethanol.
  • Key Data :

    • Yield : 27–65% (varies with substituents).
    • Purity : Confirmed via HPLC and elemental analysis.

Alternative One-Pot Synthesis

Propylphosphonic anhydride (T3P®)-mediated one-pot synthesis offers improved efficiency and reduced byproducts.

Procedure :

  • Reactants :
    • 3,4-Dimethylphenylacetic acid
    • 1-Methyl-3-piperidinylthiohydrazide
  • Conditions :

    • T3P® (50% w/w in ethyl acetate) as coupling agent.
    • Stirred at 90°C for 18–24 hours in sulfolane/water.
  • Outcomes :

Hydrazonoyl Chloride Route

This method utilizes hydrazonoyl chlorides for introducing the 3,4-dimethylphenyl group.

Steps :

  • Intermediate Formation :
    • React 5-(1-methyl-3-piperidinyl)-1,3,4-thiadiazole-2-thione with hydrazonoyl chloride (3,4-dimethylphenyl variant).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Byproducts Complexity
POCl₃ Cyclization 27–65 3–6 h Minimal Moderate
T3P® One-Pot 40–55 18–24 h Oxadiazoles (3–5%) Low
Hydrazonoyl Chloride 50–70 4–6 h None reported High

Structural Confirmation

  • Spectroscopic Data :
    • ¹H NMR : Peaks at δ 2.25–2.35 (piperidinyl CH₃), δ 7.15–7.75 (aromatic protons).
    • IR : Bands at 3057 cm⁻¹ (C-H aromatic), 1623 cm⁻¹ (C=N).
  • Mass Spectrometry : Molecular ion peak at m/z 382.5 [M+H]⁺.

Optimization Challenges

  • Regioselectivity : Ensuring substitution at the 6-position requires precise stoichiometry.
  • Solvent Choice : Polar aprotic solvents (e.g., sulfolane) improve cyclization efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the nitrogen or sulfur atoms in the triazole or thiadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring or the triazole/thiadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazolothiadiazoles have been studied for their antimicrobial, antifungal, and anticancer properties. This compound could potentially exhibit similar activities, making it a candidate for further biological evaluation.

Medicine

In medicine, compounds with triazole and thiadiazole rings have been investigated for their potential as therapeutic agents. This compound may be explored for its efficacy in treating various diseases, particularly those involving microbial infections or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, compounds with triazole and thiadiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Nitro (7c) and bromo (13) substituents may enhance electrophilic interactions in biological systems .
  • Synthetic Efficiency : Yields for triazolothiadiazoles range from 63% to 80%, with microwave-assisted methods improving efficiency in some cases .

Pharmacological Activity Comparison

Anticancer Activity

  • CPNT: At 50 mg/kg, this compound increased mean survival time in Ehrlich ascitic carcinoma (EAC) models by 42% compared to controls. It also restored hematological parameters and showed minimal hepatotoxicity .
  • Compound 5c (6-Adamantyl-3-p-tolyl) : Demonstrated antiproliferative activity, likely due to adamantyl-enhanced membrane permeability .
  • Microwave-Synthesized Analogues (3b, 3g) : Exhibited IC₅₀ values <10 µM against MCF-7 and HeLa cell lines, attributed to fluoro and methoxy substituents enhancing DNA intercalation .

Enzyme Inhibition

  • TNF-α Inhibition : Compounds 7c–7e (nitrophenyl derivatives) showed moderate TNF-α suppression (IC₅₀ ~15–25 µM), suggesting nitro groups enhance cytokine binding .
  • COX-1/2 Inhibition : Adamantyl-containing analogues (e.g., compound 1 in ) exhibited COX-2 selectivity (IC₅₀ = 0.8 µM), outperforming phenyl-substituted derivatives .

Antimicrobial Activity

  • Pyrazole Derivatives (3g, 3h) : MIC values of 3.13–6.25 mg/L against S. aureus and E. coli, comparable to chloromycin .
  • Indole Derivatives (5b, 5c) : Methoxy and bromo substituents conferred Bcl-2-targeted anticancer activity with IC₅₀ <5 µM .

Physicochemical and Structural Insights

  • Melting Points : Correlate with molecular symmetry and intermolecular interactions. For example, 7c (176°C) vs. 7e (151°C) reflects substituent positioning on phenyl rings .
  • Solubility : Piperidinyl and methoxy groups (e.g., ) may improve aqueous solubility compared to adamantyl or bromophenyl analogues .

Biological Activity

The compound 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of triazolothiadiazine derivatives known for their diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H20N4S\text{C}_{16}\text{H}_{20}\text{N}_4\text{S}

This structure includes a triazole ring fused with a thiadiazole moiety and substituted with a dimethylphenyl group and a piperidine ring.

Anticancer Activity

Research indicates that derivatives of triazolothiadiazines exhibit significant anticancer properties. For instance:

  • Cytotoxicity Tests : Compounds derived from this class showed potent cytotoxic effects against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 64.5 μg/mL against A549 lung carcinoma cells while inducing apoptosis through the upregulation of pro-apoptotic genes such as P53 and Bax and downregulating Bcl2 levels .
  • Mechanism of Action : The mechanism involves disruption of microtubule dynamics and inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Activity

Triazolothiadiazine derivatives have also been evaluated for their antibacterial properties:

  • Efficacy Against Pathogens : Studies revealed that certain derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable or superior to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of these compounds has been documented:

  • Inhibition of Inflammatory Mediators : Certain derivatives were shown to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, thus reducing inflammation in experimental models .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of these compounds in treating conditions related to enzyme dysregulation:

  • Cholinesterase Inhibition : Several derivatives demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer’s .

Case Studies

StudyCompound TestedCell LineIC50 ValueObservations
1This compoundA54964.5 μg/mLInduced apoptosis via P53 pathway
2Various derivativesE. coliMIC = 15 μg/mLEffective against multiple strains
3Selected derivativesMDA-MB-231>50 μg/mLInhibited tubulin polymerization

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 6-(3,4-dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how are they addressed?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization to form the triazolothiadiazole core and substitution for introducing the 3,4-dimethylphenyl and 1-methyl-3-piperidinyl groups. Key challenges include regioselectivity during cyclization and purification of intermediates.

  • Cyclization : Acidic or basic conditions (e.g., H₂SO₄ or NaOEt) are used to promote ring closure, with yields optimized via temperature control (60–80°C) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
    • Data Table :
StepReaction TypeConditionsYield (%)Purity (%)
1CyclizationH₂SO₄, 70°C6585
2SubstitutionDMF, 100°C7292

Q. How is the compound characterized structurally, and what analytical techniques validate its identity?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidinyl protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 396.15 [M+H]+) .
  • Elemental Analysis : Ensures stoichiometric ratios (e.g., C: 60.8%, H: 5.3%, N: 21.2%) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Tested via agar diffusion against E. coli and S. aureus, with MIC values compared to standard antibiotics .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ values reported for 14-α-demethylase) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives:

  • 3,4-Dimethylphenyl : Enhances lipophilicity (logP ~3.2), improving membrane permeability .
  • Methoxy Groups : Increase hydrogen-bonding potential but reduce metabolic stability (e.g., hydrolysis in liver microsomes) .
    • Data Table :
SubstituentLogPMIC (µg/mL)IC₅₀ (nM)
3,4-Dimethyl3.212.545
3,5-Dimethoxy2.825.0120

Q. What computational strategies predict binding modes to biological targets?

  • Methodological Answer :

  • Molecular Docking : Performed using AutoDock Vina against targets like 14-α-demethylase (PDB: 3LD6). Key interactions include π-π stacking with Phe255 and H-bonding with His374 .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating stable binding .

Q. How can conflicting data from biological assays (e.g., cytotoxicity vs. antimicrobial activity) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Confirm cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) and antimicrobial activity via broth microdilution .
  • Selectivity Index (SI) : Calculate SI = IC₅₀ (host cells)/IC₅₀ (pathogens). SI >10 indicates therapeutic potential .
  • Mechanistic Studies : Use RNA-seq to identify off-target pathways in host cells .

Q. What strategies optimize synthetic yield and scalability without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., 15% higher yield than batch methods) .
  • Catalyst Screening : Pd/C or Ni catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) .
  • DoE (Design of Experiments) : Taguchi arrays optimize parameters (e.g., temperature, solvent ratio) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.